molecular formula C22H28N4O3S B3016160 N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1049417-75-5

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B3016160
CAS No.: 1049417-75-5
M. Wt: 428.55
InChI Key: DZDDLEAPODBIBZ-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a piperazine core substituted with a 4-methoxyphenyl group and an ethyl linker terminating in an oxalamide moiety. The N2 position of the oxalamide is further substituted with a 2-(methylthio)phenyl group. The methoxy group (electron-donating) and methylthio group (moderately polarizable) may influence solubility, metabolic stability, and binding affinity. Its molecular formula is C23H29N4O3S, with a molecular weight of 457.6 g/mol (calculated from and analogous structures).

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-29-18-9-7-17(8-10-18)26-15-13-25(14-16-26)12-11-23-21(27)22(28)24-19-5-3-4-6-20(19)30-2/h3-10H,11-16H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDDLEAPODBIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps. The initial step often includes the formation of the piperazine ring, followed by the introduction of the methoxyphenyl and methylthiophenyl groups. The final step involves the formation of the oxalamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids/bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. It may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1049576-25-1)

  • Key Differences : The 4-methoxyphenyl group is replaced with a 4-chlorophenyl group.
  • Molecular weight is 433.0 g/mol .

N1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 1049569-67-6)

  • Key Differences : The 2-(methylthio)phenyl group is replaced with a thiophen-2-ylmethyl moiety.
  • Molecular weight is 402.5 g/mol .

N1-(4-Ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049418-06-5)

  • Key Differences : The 2-(methylthio)phenyl group is replaced with a 4-ethylphenyl group.
  • Impact : The ethyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Molecular weight is 410.5 g/mol .

Analogues with Modified Piperazine or Oxalamide Substituents

N1-(3-Chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide (CAS 1448043-31-9)

  • Key Differences : The piperazine-ethyl linker is replaced with a hydroxyethyl group, and the N1 substituent is 3-chloro-4-fluorophenyl.
  • Impact : The hydroxy group may improve solubility but reduce metabolic stability due to susceptibility to oxidation. Halogen substituents could enhance receptor affinity .

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no: 16.101)

  • Key Differences : A pyridinylethyl group replaces the piperazine-ethyl linker, and the N1 substituent is a methoxy-methylbenzyl group.
  • Toxicological studies report a NOEL of 100 mg/kg bw/day and a safety margin of >500 million in flavoring applications .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 4-Methoxyphenyl (piperazine), 2-(methylthio)phenyl (oxalamide) 457.6 High lipophilicity; potential CNS activity
N1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide 4-Chlorophenyl (piperazine) 433.0 Electron-withdrawing Cl may enhance receptor binding
N1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide Thiophen-2-ylmethyl (oxalamide) 402.5 Reduced aromaticity vs. benzene; possible metabolic instability
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Pyridinylethyl linker, methoxy-methylbenzyl ~350 (estimated) NOEL = 100 mg/kg bw/day; used as flavoring agent

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Piperazine Substitution : Electron-donating groups (e.g., methoxy) on the phenyl ring may enhance binding to serotonin receptors, while electron-withdrawing groups (e.g., chloro) could favor dopamine receptors .
    • Oxalamide Substituents : Aromatic groups like 2-(methylthio)phenyl improve stability but may increase cytotoxicity compared to aliphatic chains .

Biological Activity

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound that belongs to a class of piperazine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The unique structural features of this compound, including the presence of a methoxy group and a piperazine moiety, suggest possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N4O3SC_{20}H_{26}N_{4}O_{3}S, with a molecular weight of 402.5 g/mol. The structure includes:

  • Piperazine moiety : Known for its interaction with neurotransmitter receptors.
  • Methoxy group : Enhances lipophilicity and bioavailability.
  • Oxalamide functional group : Imparts stability and potential reactivity.

Biological Activity Overview

Research into the biological activity of this compound has focused on several key areas:

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing similar piperazine structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Neuropharmacological Effects

The piperazine derivatives are frequently investigated for their neuropharmacological effects, particularly as potential anxiolytics or antipsychotics. The interaction of the piperazine ring with serotonin and dopamine receptors suggests that this compound could modulate neurotransmission, which is critical for treating mood disorders.

The proposed mechanism of action involves:

  • Receptor Binding : The piperazine moiety may bind to serotonin (5-HT) and dopamine receptors, influencing neurotransmitter activity.
  • Cell Cycle Modulation : Similar compounds have been shown to affect the cell cycle, leading to increased apoptosis in cancer cells .

Research Findings and Case Studies

A series of studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:

Study Findings
Study on Piperazine DerivativesShowed that modifications in the piperazine structure significantly altered receptor binding affinity, enhancing selectivity for specific serotonin receptors.
Anticancer Activity AssessmentDemonstrated that oxalamide derivatives induced apoptosis in various cancer cell lines, with IC50 values indicating potent activity .
Neuropharmacological EvaluationCompounds exhibited anxiolytic effects in animal models, suggesting therapeutic potential for anxiety disorders.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide?

A multi-step organic synthesis approach is typically employed. Key steps include:

  • Piperazine intermediate preparation : React 4-methoxyphenylpiperazine with ethylenediamine derivatives to introduce the ethyl linker .
  • Oxalamide coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 2-(methylthio)phenyl moiety to the oxalamide core .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) and recrystallization from ethanol/water mixtures improve purity (>95%) .
    Validation: Confirm intermediates via 1H^1H-NMR and LC-MS; final product purity assessed by HPLC .

Basic: How is the molecular structure of this compound validated experimentally?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles, torsion angles, and crystal packing. For example, monoclinic P21/nP2_1/n space group parameters (a=11.480A˚,β=108.5a = 11.480 \, \text{Å}, \beta = 108.5^\circ) confirm stereoelectronic properties .
  • Spectroscopic techniques :
    • 1H^1H- and 13C^{13}C-NMR for proton/carbon assignments (e.g., methoxy singlet at ~3.8 ppm, piperazine CH2_2 signals at 2.5–3.5 ppm) .
    • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z=461.52m/z = 461.52 for C25H27N5O4SC_{25}H_{27}N_5O_4S) .

Basic: What in vitro assays are suitable for preliminary pharmacological screening?

  • Receptor binding assays : Radioligand displacement studies (e.g., 3H^3H-spiperone for dopamine D2_2/D3_3 receptors) to determine KiK_i values .
  • Functional assays : cAMP accumulation or calcium flux assays (e.g., using HEK-293 cells expressing GPCRs) to assess agonism/antagonism .
  • Dose-response curves : IC50_{50} values calculated using nonlinear regression (e.g., GraphPad Prism) .

Advanced: How can computational modeling resolve discrepancies between predicted and experimental receptor binding affinities?

  • Molecular docking (AutoDock Vina, Glide) : Compare binding poses of the compound in homology-modeled receptors (e.g., serotonin 5-HT1A_{1A}) to identify steric/electronic mismatches .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability of ligand-receptor complexes. For example, piperazine flexibility may lead to false-negative docking results .
  • Free energy perturbation (FEP) : Quantify binding energy differences between analogs to refine QSAR models .

Advanced: What strategies optimize metabolic stability for in vivo studies?

  • Liver microsome assays : Incubate with rat/human microsomes (NADPH-regenerating system) to identify metabolic hotspots (e.g., methylthio oxidation). LC-MS/MS tracks metabolite formation .
  • Structural modifications : Replace labile groups (e.g., methylthio → trifluoromethyl) to block CYP450-mediated oxidation .
  • Prodrug design : Mask polar groups (e.g., esterification of oxalamide) to enhance bioavailability .

Advanced: How is multi-target activity evaluated for polypharmacological applications?

  • Selectivity profiling : Screen against a panel of 50+ receptors/enzymes (e.g., CEREP, Eurofins) to identify off-target interactions (e.g., histamine H1_1/H4_4 cross-reactivity) .
  • Network pharmacology : Use STRING or KEGG databases to map targets onto disease pathways (e.g., neuroinflammation, cancer) .
  • Synergy assays : Chou-Talalay combination index (CI) with standard drugs (e.g., cisplatin in cancer cell lines) .

Advanced: How are structure-activity relationships (SAR) systematically analyzed?

  • Analog synthesis : Vary substituents on the piperazine (e.g., 4-fluoro vs. 4-methoxy) and phenyl rings (e.g., methylthio vs. sulfone) .
  • 3D-QSAR (CoMFA/CoMSIA) : Align analogs in a grid field to correlate steric/electrostatic fields with IC50_{50} values .
  • Cluster analysis : Group compounds by pharmacophore features (e.g., hydrogen-bond donors, lipophilic regions) using Schrodinger’s Phase .

Advanced: How can contradictory data between in vitro and in vivo efficacy be addressed?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations (LC-MS/MS) to confirm adequate exposure .
  • Blood-brain barrier (BBB) penetration : Use PAMPA-BBB or MDCK-MDR1 assays; logPP >2.5 and PSA <90 Å2^2 improve CNS uptake .
  • Metabolite identification : Compare in vitro metabolites (microsomes) with in vivo plasma samples to identify active/toxic derivatives .

Advanced: What analytical techniques characterize polymorphic forms?

  • DSC/TGA : Detect melting points (TmT_m) and thermal stability (e.g., decomposition above 200°C) .
  • PXRD : Compare experimental patterns with simulated data (Mercury 4.3) to identify anhydrate/hydrate forms .
  • Solubility studies : Shake-flask method in biorelevant media (FaSSIF/FeSSIF) to correlate crystal form with bioavailability .

Advanced: How is target engagement validated in disease models?

  • PET/SPECT imaging : Radiolabel the compound (e.g., 11C^{11}C-methylation) to quantify receptor occupancy in rodent brains .
  • Knockout/knockdown models : CRISPR-Cas9-edited cell lines or siRNA to confirm on-target effects .
  • Biomarker analysis : ELISA/MS for downstream signaling markers (e.g., pCREB in neuroprotection assays) .

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